molecular formula C32H44O14 B595607 1-acetoxy-5-deacetyl-baccatinI CAS No. 119120-27-3

1-acetoxy-5-deacetyl-baccatinI

Cat. No. B595607
M. Wt: 652.69
InChI Key: YUGIEMWECOIFRK-MBMCFSISSA-N
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Description

1-Acetoxy-5-deacetylbaccatin I is a type of diterpenoid . It is a high-purity natural product . The quality of this compound is confirmed by NMR .


Molecular Structure Analysis

The molecular formula of 1-acetoxy-5-deacetyl-baccatinI is C32H44O14 . The exact mass and monoisotopic mass are 652.27310607 g/mol . The structure has 46 heavy atoms . The compound has 10 undefined atom stereocenters .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 652.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 12 . The topological polar surface area is 191 Ų . The complexity of the compound is 1370 .

Scientific Research Applications

Enzymatic Transformation and Synthesis

  • Enzymatic Acetylation for Taxol Precursor Synthesis

    Baccatin III, derived from 10-deacetylbaccatin III (a similar compound to 1-acetoxy-5-deacetyl-baccatin I), is vital for the semi-synthesis of paclitaxel and its analogs. An enzymatic process using C-10 deacetylase from Nocardioides luteus has been developed to convert 10-deacetylbaccatin III to baccatin III, an essential precursor for paclitaxel synthesis (Patel, Banerjee, & Nanduri, 2000).

  • Chemical Studies for Taxol Derivatives

    Research into the chemical reactivities of 10-deacetyl baccatin III and baccatin III aims at synthesizing taxol analogues with modified side-chains, potentially improving binding to tubulin, a critical component in cancer therapy (Guéritte-Voegelein et al., 1986).

Anticancer Activity and Biosynthetic Pathway Research

  • Anticancer Activity of Baccatin III

    Baccatin III demonstrates significant cytotoxic properties against various human cancer cell lines, indicating its potential as a standalone anticancer agent or as a precursor for taxol synthesis (Sah, Kumari, Subban, & Chelliah, 2020).

  • Genetic Engineering for Taxol Production

    The biosynthesis of baccatin III in yew species via a sequence of enzymatic steps is crucial for taxol production. Efforts to genetically engineer Saccharomyces cerevisiae for the production of Taxol precursors like baccatin III have been made, signifying an innovative approach in drug synthesis (DeJong et al., 2006).

Novel Compounds and Metabolic Pathways

  • Discovery of New Taxane Diterpenoids

    Research on Taxus baccata led to the identification of new diterpenoids related to baccatin III, providing insights into the structural diversity and potential therapeutic applications of taxane derivatives (Ding, Fang, Li, & Gao, 2020).

  • Microbial Transformation for Drug Precursors

    The study of microbial transformation of related compounds like cephalomannine by Luteibacter sp. has led to the production of metabolites like baccatin III. These findings are significant for understanding how microorganisms can be used to produce drug precursors (Li, Dai, Chen, & Zhu, 2007).

properties

IUPAC Name

(1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGIEMWECOIFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetoxy-5-deacetyl-baccatinI

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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